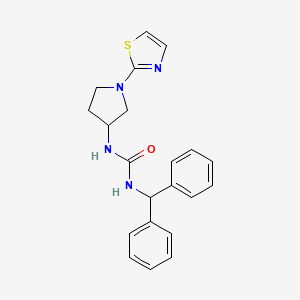

![molecular formula C19H22N2O4S B2736563 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide CAS No. 921899-13-0](/img/structure/B2736563.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

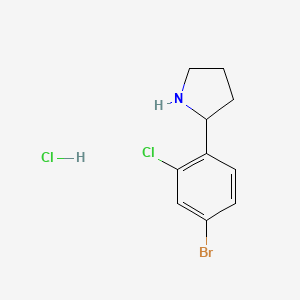

Descripción

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It has an average mass of 430.424 Da and a monoisotopic mass of 430.079895 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Aplicaciones Científicas De Investigación

Binding Studies and Drug Design

Sulfonamides serve as essential moieties in the design and synthesis of compounds with significant biological activities. For example, sulfonamides have been explored for their binding properties to proteins such as bovine serum albumin, indicating their potential in drug delivery systems and as fluorescent probes in binding studies (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971). Furthermore, research on sulfonamide derivatives highlights their applicability in antimicrobial and antiproliferative agent development, showcasing their versatility in addressing various health-related challenges (Shimaa M. Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibition

Sulfonamides, including N-aryl sulfonamides, have shown efficacy as carbonic anhydrase inhibitors, suggesting their potential in treating conditions like glaucoma and other diseases associated with enzyme dysregulation. Studies demonstrate the synthesis of novel sulfonamide-based compounds that effectively inhibit carbonic anhydrase activity, underscoring the chemical versatility and therapeutic potential of sulfonamides in medicinal chemistry (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).

Antimicrobial and Antiproliferative Properties

The structural diversity of sulfonamides allows for their application in designing compounds with antimicrobial and antiproliferative properties. Research has focused on synthesizing N-sulfonamide derivatives that act as dual inhibitors of critical bacterial enzymes, offering a promising approach to developing new antimicrobial agents (Rasha A. Azzam, Rasha E. Elsayed, & G. Elgemeie, 2020).

Heterocyclic Compound Synthesis

Sulfonamides are instrumental in synthesizing heterocyclic compounds, which are crucial in drug development and other scientific applications. The ability to incorporate sulfonamide groups into various heterocyclic frameworks enables the exploration of new chemical spaces and the development of compounds with novel biological activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Propiedades

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-12(2)11-26(23,24)20-14-6-8-17-15(10-14)19(22)21(4)16-9-13(3)5-7-18(16)25-17/h5-10,12,20H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAYDKKNENTOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2736485.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2736487.png)

![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate](/img/structure/B2736488.png)

![2,2-Dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B2736490.png)

![N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2736492.png)

![Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2736493.png)

![N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2736496.png)

![3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2736499.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2736503.png)